molecular formula C14H15BrN2O B6598682 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole CAS No. 180637-93-8

5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole

Cat. No.: B6598682
CAS No.: 180637-93-8
M. Wt: 307.19 g/mol
InChI Key: BUGZSUUATXLOIH-CYBMUJFWSA-N
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Description

5-Bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole is a brominated indole derivative featuring a chiral (2R)-1-methylpyrrolidine-2-carbonyl substituent at the 3-position. The compound’s molecular formula is reported as C₇H₈BrN in supplier catalogs , though this conflicts with structural calculations suggesting a more plausible formula of C₁₅H₁₆BrN₂O (see Section 2.1 for details). It is cataloged by Enamine Ltd (Code: EN 300-106703) as a building block for medicinal chemistry .

Properties

IUPAC Name

(5-bromo-1H-indol-3-yl)-[(2R)-1-methylpyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-17-6-2-3-13(17)14(18)11-8-16-12-5-4-9(15)7-10(11)12/h4-5,7-8,13,16H,2-3,6H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGZSUUATXLOIH-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)C2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C(=O)C2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165925
Record name Methanone, (5-bromo-1H-indol-3-yl)(1-methyl-2-pyrrolidinyl)-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180637-93-8
Record name Methanone, (5-bromo-1H-indol-3-yl)(1-methyl-2-pyrrolidinyl)-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180637-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (5-bromo-1H-indol-3-yl)(1-methyl-2-pyrrolidinyl)-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Activation of Indole : 5-Bromoindole (15.7 g, 80.4 mmol) reacts with aluminum trichloride (16.1 g, 120.6 mmol) in dichloromethane at 0–5°C for 1 hour, generating an electrophilic intermediate.

  • Acylation : A solution of (R)-N-benzyloxycarbonyl prolyloyl chloride in dichloromethane is added dropwise at 0–5°C, followed by 6 hours of stirring. The reaction proceeds via electrophilic substitution at C3, driven by the electron-donating pyrrolidine moiety.

Purification and Yield

Post-reaction workup includes quenching with saturated ammonium chloride, sequential washing with sodium bicarbonate and brine, and recrystallization from ethyl acetate/n-heptane (1:1). This yields 14.2 g (83%) of (R)-3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole with 99.2% HPLC purity.

Table 1: Key Parameters for Friedel-Crafts Acylation

ParameterValueSource
Temperature0–5°C
CatalystAlCl₃ (1.5 equiv)
SolventDichloromethane
Reaction Time7 hours (total)
Yield83%
Purity99.2% (HPLC)

Reduction of N-Protected Intermediate

A critical step involves reducing the N-benzyloxycarbonyl (Cbz) group to generate the final 1-methylpyrrolidine moiety. BenchChem describes using sodium dihydro-bis(2-methoxyethoxy)aluminate (Red-Al®) or lithium tri-tert-butoxyaluminum hydride in anhydrous THF at −78°C to 0°C.

Reduction Protocol

  • Deprotection : The Cbz group is cleaved via hydrogenolysis or hydride reduction. Red-Al® (4 equiv) in THF at −78°C for 2–4 hours achieves selective reduction without affecting the indole ring.

  • Workup : Quenching with aqueous NH₄Cl, extraction with ethyl acetate, and drying over Na₂SO₄ yield the deprotected product.

Table 2: Reduction Efficiency Across Reagents

ReagentTemperatureTime (h)YieldPuritySource
Sodium dihydro-bis(2-MeOEtO)aluminate−78°C378%98.5%
LiAlH(t-BuO)₃0°C472%97.8%

Alternative Synthesis via 5-Bromoindole Precursors

Patent CN105622481A outlines an industrial-scale synthesis of 5-bromoindole, a key precursor, via bromination of indole sulfonate intermediates:

  • Sulfonation : Indole reacts with sodium sulfite in polar aprotic solvents (e.g., DMF) at 37°C for 9–11 hours.

  • Bromination : Intermediate II undergoes bromine addition at ≤9°C, followed by NaOH-mediated hydrolysis to yield 5-bromoindole (99% purity).

Scalability and Industrial Considerations

The Friedel-Crafts method is preferred for lab-scale synthesis due to high regioselectivity, while the patent route offers cost advantages for large-scale 5-bromoindole production. Critical factors include:

  • Solvent Recovery : Dichloromethane is recycled via distillation in industrial setups.

  • Catalyst Load : AlCl₃ must be stoichiometric (1.5 equiv) to prevent side reactions .

Chemical Reactions Analysis

Reduction Reactions

The carbonyl group in the pyrrolidine moiety undergoes reduction to form secondary alcohols or methylene groups, depending on the reagent:

Reagents/Conditions Product Application
Sodium dihydro-bis(2-methoxyethoxy)aluminate3-[(2R)-1-methylpyrrolidin-2-ylmethyl]-5-bromo-1H-indoleKey step in eletriptan synthesis
Diisobutylaluminium hydride (DIBAL-H)Alcohol intermediateFurther functionalization

Reduction of the carbonyl group is pivotal for converting this intermediate into the final structure of eletriptan, enabling subsequent coupling reactions .

Substitution Reactions

The bromine atom at the 5-position of the indole ring participates in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling:

Nucleophilic Substitution

  • Reagents : Amines, alkoxides, or thiols in the presence of bases (e.g., K₂CO₃).

  • Conditions : Polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).

  • Product : 5-substituted indole derivatives (e.g., 5-amino or 5-alkoxy analogs) .

Cross-Coupling Reactions

  • Suzuki Coupling :

    • Reagents : Pd(PPh₃)₄, arylboronic acids, base (e.g., Na₂CO₃).

    • Conditions : Ethanol/water mixture, reflux.

    • Product : Biaryl derivatives, critical for introducing aryl groups in drug synthesis .

  • Heck Coupling :

    • Reagents : Pd(OAc)₂, alkenes, phosphine ligands.

    • Conditions : DMF or THF, 60–100°C.

    • Product : Alkenylated indoles for structural diversification .

Oxidation Reactions

The indole ring and pyrrolidine moiety are susceptible to oxidation:

Oxidizing Agent Target Site Product
KMnO₄ (acidic conditions)Indole C2-C3 bondOxindole derivatives
OzonePyrrolidine ringCleavage to form dicarbonyl compounds

Oxidation modifies the electronic properties of the indole system, enabling access to metabolites or degradation products .

Functionalization of the Pyrrolidine Ring

The pyrrolidine ring undergoes alkylation or stereochemical modifications:

  • N-Methylation :

    • Reagents : Methyl iodide, base (e.g., NaH).

    • Conditions : THF, 0°C to room temperature.

    • Product : Quaternary ammonium salts for enhanced bioavailability .

  • Ring-Opening Reactions :

    • Reagents : Strong acids (e.g., HCl).

    • Conditions : Reflux in ethanol.

    • Product : Linear amines for further derivatization.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, with degradation products including HBr and pyrrolidine derivatives .

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but prone to hydrolysis in strongly basic media (pH > 10) .

Scientific Research Applications

5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares the target compound with structurally related indole derivatives, emphasizing substituent effects:

Compound Name Substituent at Indole-3-Position Molecular Formula Molecular Weight Key Properties/Data Reference
5-Bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole (2R)-1-Methylpyrrolidine-2-carbonyl C₇H₈BrN* 202.06* Supplier: Enamine Ltd
5-Bromo-3-(phenylselenyl)-1H-indole Phenylselenyl C₁₄H₁₀BrNSe 352.10 74% yield; δ 8.38 (1H, br s) in ¹H NMR
5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) Imidazole-phenethyl C₂₃H₂₂BrN₃O₂ 466.34 Mp: 141–142°C; IR: 3400 cm⁻¹ (N-H)
5-Bromo-3-(2-nitrovinyl)-1H-indole (2b) (E)-2-Nitrovinyl C₁₀H₇BrN₂O₂ 283.08 Synthesized via nitroethane condensation
5-Bromo-3-(piperidin-1-ylmethyl)-1-(prop-2-yn-1-yl)-1H-indole (30) Piperidinylmethyl-propargyl C₁₈H₂₀BrN₂ 351.27 Mp: 67°C (incomplete)
3-(5-Bromo-1H-indol-3-yl)pyrrolidine-2,5-dione (8) Pyrrolidine-2,5-dione C₁₂H₉BrN₂O₂ 297.12 MS: m/z 293.0 [M+H]⁺

Notes:

  • *Molecular formula C₇H₈BrN reported in supplier data is inconsistent with structural calculations. A more plausible formula is C₁₅H₁₆BrN₂O (indole: C₈H₅BrN + substituent: C₆H₁₀N₂O).

Key Structural Insights

Chirality and Conformation : The (2R)-configured pyrrolidine carbonyl group distinguishes the target compound from achiral analogs like 5-bromo-3-(phenylselenyl)-1H-indole. This stereochemistry may influence binding to biological targets .

Bromine Effects : The 5-bromo substituent, common across analogs, increases molecular weight and may enhance lipophilicity or halogen bonding in biological systems .

Biological Activity

5-Bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including eletriptan, a medication used to treat migraines. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H19BrN2O3
  • Molecular Weight : 427.29 g/mol
  • CAS Number : 143322-56-9
  • Density : 1.505 g/cm³
  • Boiling Point : 605 ± 55 °C (predicted) .

5-Bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole exhibits its biological activity primarily through the inhibition of specific protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent Kinase 2 (CDK2). These targets are crucial in cell proliferation and survival pathways, making them significant in cancer therapy.

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound show potent inhibitory effects against EGFR and CDK2:

  • EGFR Inhibition : IC50 values ranged from 85 nM to 124 nM compared to erlotinib (IC50 = 80 nM) .
  • CDK2 Inhibition : Notable compounds showed IC50 values as low as 33 ± 4 nM, indicating strong potential for therapeutic application in cancer treatment .

Biological Activity and Efficacy

The biological activity of 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings from recent research:

CompoundTargetIC50 (nM)Reference
Compound 5jEGFR85 ± 5
Compound 5gCDK233 ± 4
Compound IVeEGFR93 ± 8
Compound IVjCDK223 ± 2

Case Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various indole derivatives, compounds derived from 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole demonstrated significant cytotoxicity against several cancer cell lines. The most potent derivatives showed GI50 values ranging from 37 nM to 193 nM, indicating their potential as effective anticancer agents .

Case Study 2: Dual Inhibition Mechanism

A recent investigation focused on optimizing the structure of indole derivatives for dual inhibition of EGFR and CDK2. The modifications led to enhanced binding affinities and improved biological activity. For instance, compound modifications that included electron-donating groups at the C5 position resulted in increased antiproliferative activity compared to those with electron-withdrawing groups .

Q & A

Q. Advanced Considerations

  • Catalytic Systems : Copper(I) iodide (CuI) in PEG-400/DMF mixtures enhances reaction efficiency for similar indole derivatives, but residual Cu contamination must be addressed via EDTA washes .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require vacuum distillation to remove traces that interfere with NMR characterization .

How can X-ray crystallography and SHELX software resolve the crystal structure of this compound, especially with twinning or low-resolution data?

Q. Methodological Workflow

  • Data Collection : Use high-intensity X-ray sources (e.g., synchrotron) to mitigate weak diffraction. For twinned crystals, collect multiple datasets and apply the TwinLaw matrix in SHELXL .
  • Refinement : SHELXL’s TWIN and BASF commands model twinning fractions. For low-resolution data (>1.5 Å), restrain bond lengths/angles using DFIX and SADI instructions .
  • Validation : Check Rint (<10%) and Flack parameter (for chiral centers) to confirm the 2R configuration .

Case Study : The title compound’s analog (5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde) was resolved using SHELXL-2018, with displacement parameters refined anisotropically (R1 = 4.2%) .

What analytical techniques are critical for confirming structure and purity, and how should contradictory data be addressed?

Q. Core Techniques

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions. For example, the pyrrolidine carbonyl group appears at ~170 ppm in <sup>13</sup>C NMR .
  • HRMS : Confirm molecular ion ([M+H]<sup>+</sup>) with <1 ppm error. Discrepancies may indicate residual solvents or incorrect stereochemistry .

Q. Contradiction Resolution

  • Purity vs. Yield : Low yield but high purity suggests side reactions (e.g., dehalogenation). Use LC-MS to identify by-products and optimize reaction time/temperature .
  • Stereochemical Ambiguity : Chiral HPLC or vibrational circular dichroism (VCD) validates the 2R configuration if X-ray data is unavailable .

What strategies optimize regioselective introduction of substituents on the indole core?

Q. Advanced Regioselectivity Control

  • Directing Groups : Use transient protecting groups (e.g., SEM) at the indole N1 position to direct electrophilic substitution to C3 .
  • Catalytic Approaches : Iodine catalysts promote regioselective thiolation at C3 in indoles, as demonstrated in 5-bromo-3-(phenylthio)-1H-indole synthesis (85% yield) .
  • Computational Modeling : DFT calculations predict reactive sites; for example, the C3 position’s electron density favors acyl or sulfonyl group addition .

How does the 2R stereochemistry of the pyrrolidine moiety influence biological activity, and how is it validated?

Q. Stereochemical Impact

  • Receptor Binding : The 2R configuration optimizes hydrogen bonding with targets (e.g., serotonin receptors), as seen in analogs like eletriptan .
  • Validation Methods :
    • X-ray Crystallography : ORTEP diagrams confirm absolute configuration .
    • Chiral Resolution : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to separate enantiomers .

What are common side reactions or by-products during synthesis, and how are they characterized?

Q. Common Issues

  • Demethylation : Harsh acidic conditions may cleave the pyrrolidine methyl group, detected via HRMS (m/z shift -14 Da) .
  • Oxidation : The indole C2 position may oxidize to form oxindole derivatives, identifiable by <sup>1</sup>H NMR (disappearance of C2-H signal) .

Q. Mitigation Strategies

  • Inert Atmosphere : Conduct reactions under N2 to prevent oxidation .
  • By-Product Analysis : LC-MS/MS or preparative TLC isolates impurities for structural elucidation .

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